molecular formula C12H18O B8254258 o-Cyclohexenylcyclohexanone

o-Cyclohexenylcyclohexanone

Cat. No.: B8254258
M. Wt: 178.27 g/mol
InChI Key: GVNVAWHJIKLAGL-NSHDSACASA-N
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Description

o-Cyclohexenylcyclohexanone: is an organic compound with the molecular formula C₁₂H₁₈O 2-(1-Cyclohexenyl)cyclohexanone . This compound is characterized by a cyclohexenyl group attached to a cyclohexanone moiety. It is a colorless to pale yellow liquid with a distinct odor and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound often involves the self-condensation of cyclohexanone due to its efficiency and cost-effectiveness. The process is optimized to minimize by-products and maximize yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: o-Cyclohexenylcyclohexanone can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include hydrogen peroxide and oxygen.

  • Reduction: This compound can be reduced to form cyclohexanol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), oxygen (O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles and electrophiles depending on the desired product

Major Products Formed:

    Oxidation: Cyclohexanone oxime, cyclohexanone derivatives

    Reduction: Cyclohexanol derivatives

    Substitution: Substituted cyclohexanone derivatives

Scientific Research Applications

Chemistry: o-Cyclohexenylcyclohexanone is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of fine chemicals and pharmaceuticals .

Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It also serves as a precursor for the synthesis of biologically active molecules .

Industry: Industrially, this compound is used in the production of polymers, resins, and other materials. Its unique structure makes it a valuable building block for various chemical processes .

Mechanism of Action

The mechanism of action of o-Cyclohexenylcyclohexanone involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, it interacts with oxidizing agents to form oximes and other derivatives. The exact pathways and molecular targets depend on the specific reaction and conditions used .

Comparison with Similar Compounds

    Cyclohexanone: A simpler ketone with a similar structure but without the cyclohexenyl group.

    Cyclohexanol: The alcohol derivative of cyclohexanone.

    Cyclohexene: A related compound with a double bond in the cyclohexane ring.

Uniqueness: o-Cyclohexenylcyclohexanone is unique due to the presence of both a cyclohexenyl group and a cyclohexanone moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it more versatile compared to its simpler counterparts .

Properties

IUPAC Name

(2S)-2-(cyclohexen-1-yl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h6,11H,1-5,7-9H2/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNVAWHJIKLAGL-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=CC1)[C@@H]2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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o-Cyclohexenylcyclohexanone
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o-Cyclohexenylcyclohexanone
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o-Cyclohexenylcyclohexanone
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